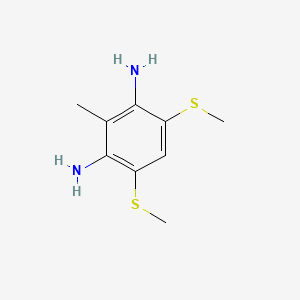
Dimethyl thio-toluene diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dimethyl toluene derivatives, such as dimethyl toluene-2,4-dicarbamate (TDC), involves complex chemical processes. For instance, TDC has been synthesized from 2,4-toluene diamine (TDA), urea, and methanol, showcasing the intricate interplay of reactants under specific conditions to yield desired products. This process is highlighted by the direct synthesis method, which overcomes drawbacks of other technological routes, achieving high TDA conversion rates and TDC selectivity under optimized conditions (Zhao et al., 2011).
Molecular Structure Analysis
The molecular structure of dimethyl toluene derivatives and their intermediates plays a crucial role in their reactivity and application in synthesis. Studies on emission spectra and reaction mechanisms offer insights into the structural aspects of toluene-diamine systems, highlighting the importance of molecular arrangement for the chemical behavior and properties of these compounds (Yamamoto & Sumida, 2002).
Chemical Reactions and Properties
Chemical reactions involving dimethyl toluene derivatives, such as the catalytic synthesis of toluene-2,4-diisocyanate from dimethyl carbonate, illustrate the compounds' reactivity and potential for creating valuable industrial chemicals. These reactions, facilitated by catalysts like zinc chloride, underline the versatility and utility of dimethyl toluene derivatives in chemical manufacturing (Wang et al., 2001).
Physical Properties Analysis
The physical properties of dimethyl toluene derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are critical for their application in various synthesis processes and material development. Research into the synthesis and characterization of specific dimethyl toluene derivatives provides valuable data on their physical attributes and potential applications (Hu et al., 2016).
Chemical Properties Analysis
The chemical properties of "Dimethyl thio-toluene diamine" and related compounds, including reactivity, functional group interactions, and participation in synthesis reactions, are foundational to their use in chemical synthesis and material science. Studies on the mechanisms of high-energy-induced luminescence in solid mixtures containing toluene derivatives reveal intricate details about their chemical behavior and potential for innovative applications (Miyazaki et al., 1974).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Summary of the Application
DMTDA is a new type of liquid curing agent for polyurethane elastomers . It is commonly used as a chain extender or curative in the production of elastomeric materials .
Results or Outcomes
The use of DMTDA enables the formation of crosslinked networks that offer high elasticity, resilience, and resistance to wear .
2. Application in Self-healing Cement Paste
Specific Scientific Field
Summary of the Application
DMTDA microcapsules were synthesized and used in a self-healing cement paste through an isocyanate-amine system . The application of this self-healing property to cement-based materials promotes a long-term service time in engineering .
Methods of Application or Experimental Procedures
DMTDA microcapsules were synthesized successfully through melting-dispersion-condensation techniques . These microcapsules showed a core-shell structure and well-dispersed properties with a tailorable core fraction and diameter .
Results or Outcomes
The introduction of DMTDA microcapsules enabled crack closure, thus recovering the mechanical property of the cement paste . The addition of DMTDA microcapsules and isocyanates microcapsules in the cement paste could repair the early hydration cracks with a size less than 100 μm, thereby achieving a satisfying recovery of the compressive strength .
3. Application in Polyurethane Coatings
Specific Scientific Field
Summary of the Application
DMTDA is commonly used as a curing agent or crosslinker in the production of polyurethane coatings due to its exceptional reactivity and compatibility . These coatings find applications in automotive finishes, industrial coatings, and protective coatings for various surfaces .
Methods of Application or Experimental Procedures
When combined with polyols and isocyanates, DMTDA facilitates the formation of robust and durable polyurethane films with enhanced resistance to abrasion, chemicals, and weathering .
Results or Outcomes
The use of DMTDA in polyurethane coatings results in enhanced resistance to abrasion, chemicals, and weathering .
4. Application in Adhesives and Sealants
Specific Scientific Field
Summary of the Application
DMTDA plays a vital role in the formulation of adhesives and sealants . Its fast reactivity and excellent bonding properties make it an ideal choice for high-performance adhesives used in industries such as construction, aerospace, and automotive .
Methods of Application or Experimental Procedures
When DMTDA is incorporated into adhesive formulations, it enhances the adhesive strength and improves the overall durability of bonded joints .
Results or Outcomes
DMTDA-based adhesives exhibit excellent resistance to heat, chemicals, and moisture, ensuring long-lasting and reliable bonds .
5. Application in Polyurethane Printing Squeegee
Specific Scientific Field
Summary of the Application
DMTDA is used for polyurethane printing squeegee . The squeegee is a tool with a flat, smooth rubber blade, used to control the amount of ink that is applied to the print substrate .
Results or Outcomes
The use of DMTDA in polyurethane printing squeegee results in enhanced durability and performance of the squeegee .
6. Application in Industrial Lubricants
Specific Scientific Field
Summary of the Application
DMTDA acts as an industrial lubricant . It has been widely used in polyurethane rubber roller, medical, stamping, etc .
Results or Outcomes
The use of DMTDA in industrial lubricants results in enhanced performance and durability of the lubricants .
Safety And Hazards
DMTDA is harmful if swallowed and may cause an allergic skin reaction6. It is very toxic to aquatic life with long-lasting effects6. Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation67.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDBDYPHJXUHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1N)SC)SC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869437 | |
| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3,5-Dimethylthio-2,6-diaminotoluene | |
CAS RN |
104983-85-9, 106264-79-3 | |
| Record name | 2-Methyl-4,6-bis(methylthio)-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104983-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104983859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethacure 300 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106264793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)

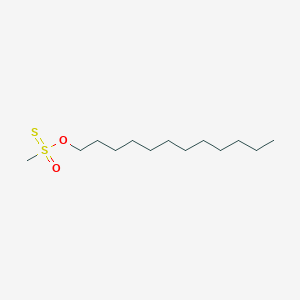
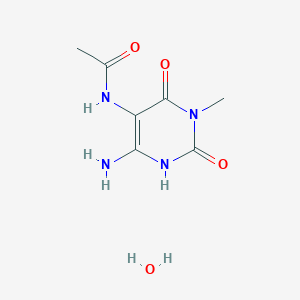

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)
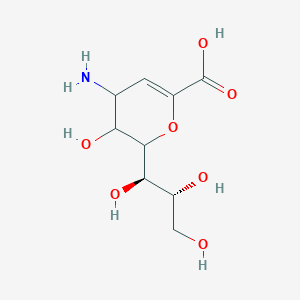

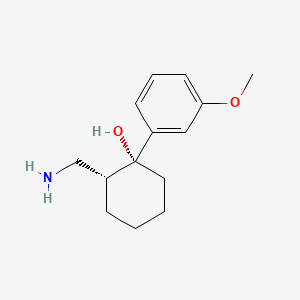
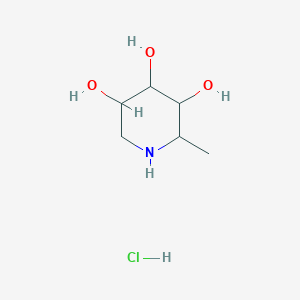
![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)
